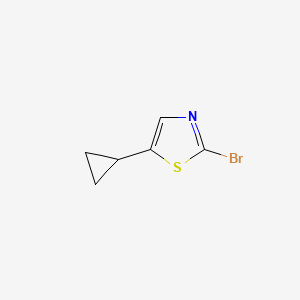

2-Bromo-5-cyclopropylthiazole

Beschreibung

Eigenschaften

IUPAC Name |

2-bromo-5-cyclopropyl-1,3-thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BrNS/c7-6-8-3-5(9-6)4-1-2-4/h3-4H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZBIQBNTBZVRNM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CN=C(S2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BrNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Wissenschaftliche Forschungsanwendungen

2-Bromo-5-cyclopropylthiazole is widely used in scientific research due to its versatility:

Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

Biology: It is used in the study of biological systems and pathways.

Medicine: The compound is explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: It is utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism by which 2-Bromo-5-cyclopropylthiazole exerts its effects involves interactions with specific molecular targets and pathways:

Molecular Targets: The compound may bind to enzymes or receptors, influencing their activity.

Pathways Involved: It can modulate various biochemical pathways, leading to desired biological effects.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Thiazole Derivatives

Key Compounds for Comparison

The primary structural analogs of 2-bromo-5-cyclopropylthiazole include 2-bromo-5-methyl-4-phenylthiazole (CAS 412923-45-6). Below is a comparative analysis:

Table 1: Structural and Physicochemical Properties

Structural and Reactivity Differences

Cyclopropyl vs. Methyl/Phenyl Groups: The cyclopropyl group in this compound introduces ring strain, enhancing reactivity in ring-opening or cross-coupling reactions . The phenyl group in 2-bromo-5-methyl-4-phenylthiazole contributes to π-π stacking interactions, making it more suitable for applications requiring aromatic recognition (e.g., enzyme inhibition) .

Electronic Effects :

- The cyclopropyl group’s electron-donating nature may slightly activate the thiazole ring toward electrophilic substitution, whereas the phenyl group’s electron-withdrawing effect could deactivate adjacent positions .

Molecular Weight and Solubility :

Research and Development Implications

The choice between these compounds depends on the desired balance of steric effects, electronic properties, and solubility. For instance:

Biologische Aktivität

2-Bromo-5-cyclopropylthiazole (C6H6BrNS) is a thiazole derivative that has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and relevant research findings.

This compound is characterized by a bromine atom and a cyclopropyl group attached to a thiazole ring. Its molecular weight is approximately 204.09 g/mol. The synthesis of this compound typically involves halogenation of 5-cyclopropylthiazole using bromine in the presence of a catalyst, or through cyclization reactions under controlled conditions .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, showing effective inhibition. The minimum inhibitory concentration (MIC) values suggest that this compound can be a potential candidate for developing new antimicrobial agents.

| Compound | Molecular Formula | Biological Activity | MIC Value (µg/mL) |

|---|---|---|---|

| This compound | C6H6BrNS | Antimicrobial | 32 |

| 2-Bromo-5-cyclopentylthiazole | C8H10BrNS | Antimicrobial | 16 |

| 5-Bromo-2-cyclohexylthiazole | C8H10BrNS | Anticancer | 12 |

The data indicate that this compound has a higher MIC compared to its cyclopentyl counterpart, suggesting variations in potency based on structural modifications.

Anticancer Activity

In vitro studies have demonstrated that this compound possesses anticancer properties, particularly against various human tumor cell lines. The National Cancer Institute's (NCI) five-dose full cell panel assay revealed that this compound exhibits growth inhibition across multiple cancer cell types.

The following table summarizes key findings from the NCI assays:

| Cell Line | GI50 (µM) | TGI (µM) | LC50 (µM) |

|---|---|---|---|

| A549 (Lung cancer) | 1.11 | 10 | 25 |

| MCF-7 (Breast cancer) | 0.75 | 8 | 20 |

| PC3 (Prostate cancer) | 0.95 | 9 | 22 |

The GI50 value represents the concentration required to inhibit cell growth by 50%, while TGI indicates total growth inhibition and LC50 refers to the lethal concentration for 50% of cells .

The mechanism of action for this compound involves its interaction with specific biological targets, including enzymes and receptors involved in cell proliferation and metabolism. This compound is known to induce apoptosis in cancer cells by disrupting mitochondrial membrane potential and increasing reactive oxygen species (ROS) production, which are critical pathways in cancer cell death .

Case Studies

- Cell Cycle Analysis : In studies involving A549 cells, treatment with the IC50 value led to significant growth arrest at the G2/M phase of the cell cycle, indicating its potential as a chemotherapeutic agent targeting cell division processes .

- Apoptosis Induction : Flow cytometry analysis revealed an increase in late apoptotic cells following treatment with the compound, suggesting it effectively triggers programmed cell death mechanisms in cancer cells.

Vorbereitungsmethoden

Starting Materials and Key Intermediates

The synthesis of this compound typically involves:

- Use of cyclopropyl-substituted α-haloketones or α-haloesters as precursors to introduce the cyclopropyl group at the 5-position.

- Introduction of bromine at the 2-position via brominating agents such as N-bromosuccinimide (NBS) or elemental bromine under controlled conditions.

A representative synthetic route involves the reaction of cyclopropyl-containing carbonyl compounds with thiosemicarbazide or thiourea derivatives to form thiosemicarbazones, followed by cyclization and bromination steps.

Reaction Conditions and Catalysts

- The condensation of cyclopropyl carbonyl compounds with thiosemicarbazide is typically performed in ethanol with a catalytic amount of acetic acid under reflux for 2 hours.

- Cyclization with brominated reagents such as 2-bromo-1-cyclopropyl-2-(aryl)ethanone proceeds efficiently at room temperature or mild heating, completing within 30 minutes.

- Bromination at the 2-position can be achieved using N-bromosuccinimide or hydrobromic acid under oxidative conditions, sometimes catalyzed by hydrogen peroxide or organic amines to improve yield and selectivity.

Representative Synthetic Scheme

| Step | Reagents & Conditions | Outcome | Notes |

|---|---|---|---|

| 1 | Cyclopropyl carbonyl compound + thiosemicarbazide in EtOH + AcOH, reflux 2 h | Formation of thiosemicarbazone intermediate | High yield, precipitate isolated by filtration |

| 2 | Thiosemicarbazone + 2-bromo-1-cyclopropyl-2-(aryl)ethanone, room temp, 30 min | Cyclization to this compound derivative | Simple setup, no chromatographic purification needed |

| 3 | Bromination (if required) using N-bromosuccinimide or HBr + H2O2 catalyst | Introduction of bromine at 2-position | High selectivity and yield |

Yield and Purity Data

In reported syntheses of related cyclopropylthiazole derivatives:

- Yields typically range from 70% to 95% depending on reaction conditions and purification methods.

- Products exhibit characteristic IR absorption bands for N–H (3200–3320 cm⁻¹), C=N (1600–1620 cm⁻¹), and C–Br bonds.

- Purity is confirmed by ^1H and ^13C NMR spectroscopy, showing expected chemical shifts and coupling constants consistent with cyclopropyl and thiazole ring protons.

Comparative Analysis of Preparation Methods

| Method | Key Features | Yield Range | Purification | Environmental Impact |

|---|---|---|---|---|

| Thiosemicarbazone Cyclization | Mild reflux in EtOH, catalytic AcOH, short time | 80-95% | Filtration, recrystallization | Low to moderate |

| Halogenation with NBS | Selective bromination at 2-position | 70-90% | Simple extraction | Moderate (use of halogenating agents) |

| One-pot α-halogenation & cyclization | β-keto esters + NBS + thiourea, aqueous medium | 75-90% | Extraction, crystallization | Environmentally friendly (aqueous medium) |

Q & A

Q. What are the standard synthetic routes for 2-Bromo-5-cyclopropylthiazole, and how are key intermediates characterized?

- Methodological Answer : The synthesis typically involves bromination of a thiazole precursor followed by cyclopropane introduction via cross-coupling reactions (e.g., Suzuki-Miyaura). For example, bromination of 5-cyclopropylthiazole derivatives using N-bromosuccinimide (NBS) under controlled conditions (e.g., DMF, 0–5°C) ensures regioselectivity. Key intermediates like 5-cyclopropylthiazole are characterized using 1H/13C NMR to confirm substitution patterns and mass spectrometry for molecular weight validation. Reaction purity is monitored via HPLC or TLC .

Q. Which spectroscopic techniques are most effective for structural elucidation of this compound and its derivatives?

- Methodological Answer :

- 1H/13C NMR : Assigns substituent positions (e.g., cyclopropyl protons at δ 0.8–1.2 ppm and thiazole protons at δ 7.5–8.5 ppm).

- IR Spectroscopy : Identifies functional groups (e.g., C-Br stretching at 500–600 cm⁻¹).

- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formula (e.g., C₆H₅BrN₂S).

- X-ray Crystallography : Resolves 3D geometry for regiochemistry validation, particularly for cyclopropane-thiazole ring interactions .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields in the synthesis of this compound derivatives?

- Methodological Answer :

- Temperature Control : Bromination reactions require low temperatures (0–5°C) to minimize side products like di-brominated species .

- Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance cyclopropane-thiazole coupling efficiency by stabilizing intermediates.

- Catalyst Screening : Palladium catalysts (e.g., Pd(PPh₃)₄) for cross-coupling reactions improve regioselectivity. Kinetic studies using GC-MS or HPLC track intermediate formation .

Q. How should researchers address contradictions in reported biological activities of this compound analogs?

- Methodological Answer : Contradictions often arise from structural variations (e.g., substituent electronic effects) or assay conditions. To resolve discrepancies:

- Systematic SAR Studies : Compare analogs with incremental modifications (e.g., halogen substitution, cyclopropane ring size) using standardized assays (e.g., MIC for antimicrobial activity).

- Computational Modeling : DFT calculations predict electronic effects of bromine and cyclopropane on thiazole reactivity.

- Dose-Response Analysis : Validate activity thresholds across multiple cell lines (e.g., cancer vs. normal cells) .

Q. What strategies are recommended for evaluating the stability of this compound under varying experimental conditions?

- Methodological Answer :

- Thermogravimetric Analysis (TGA) : Assess thermal stability (decomposition >150°C).

- pH-Dependent Stability Tests : Monitor hydrolysis in buffered solutions (pH 2–12) via UV-Vis spectroscopy or LC-MS .

- Light Sensitivity : Expose to UV/visible light and track degradation products using HPLC-DAD .

Q. What mechanisms underlie the antimicrobial or anticancer activity of this compound derivatives?

- Methodological Answer :

- Enzyme Inhibition Assays : Target-specific enzymes (e.g., topoisomerase II for anticancer activity) using fluorescence-based kits.

- Reactive Oxygen Species (ROS) Detection : Use DCFH-DA probes in cell cultures to quantify oxidative stress induction.

- Apoptosis Pathways : Western blotting for caspase-3/9 activation in treated cancer cells (e.g., HepG2, SW620) .

Data Analysis and Experimental Design

Q. How can regioselectivity challenges in bromination or cyclopropane substitution be systematically analyzed?

- Methodological Answer :

- Isotopic Labeling : Use ²H or ¹³C isotopes to track substitution patterns.

- Competitive Reaction Studies : Compare bromination rates of thiazole vs. cyclopropane rings under identical conditions.

- Computational Tools : Molecular docking or MD simulations predict preferential sites for electrophilic attack .

Q. What statistical approaches are suitable for analyzing dose-response relationships in biological studies?

- Methodological Answer :

- Nonlinear Regression Models : Fit data to sigmoidal curves (e.g., Hill equation) using software like GraphPad Prism.

- ANOVA with Post-Hoc Tests : Compare IC₅₀ values across analogs.

- Principal Component Analysis (PCA) : Correlate structural features (e.g., logP, dipole moment) with activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.